Methyl 1,4'-bipiperidine-3-carboxylate 2hcl

Description

Systematic Nomenclature and IUPAC Classification

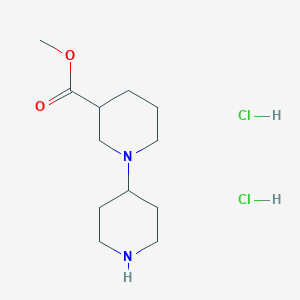

Methyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is formally identified by the IUPAC name methyl 1-(piperidin-4-yl)piperidine-3-carboxylate dihydrochloride . This nomenclature reflects its bipartite structure:

- A piperidine ring (six-membered saturated nitrogen heterocycle) at position 1.

- A second piperidine moiety connected via a single bond at position 4' of the first ring.

- A methyl ester group (-COOCH₃) at position 3 of the primary piperidine.

The molecular formula is C₁₂H₂₂N₂O₂·2HCl , with a molar mass of 299.24 g/mol (calculated from PubChem data). Synonyms include 1'-methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride and methyl [1,4'-bipiperidine]-3-carboxylate hydrochloride.

Table 1: Nomenclature and Molecular Descriptors

Molecular Geometry and Stereochemical Configuration

The compound’s geometry is defined by two piperidine rings in a chair conformation, connected via a single bond between the N1 atom of the primary ring and the C4' carbon of the secondary ring. Key structural features include:

- Torsional angles : The bipiperidine linkage introduces restricted rotation due to steric hindrance between adjacent hydrogen atoms on the connected rings, favoring a gauche conformation (60° dihedral angle).

- Chirality : The tertiary carbon at position 3 of the primary piperidine (bearing the ester group) creates a stereogenic center , yielding two enantiomers (R and S configurations). However, commercial samples are typically racemic unless synthesized enantioselectively.

- Bond lengths : Computational models indicate a C3=O bond length of 1.21 Å (ester carbonyl) and N1-C4' bond length of 1.47 Å , consistent with saturated amine linkages.

Stereochemical stability : Nuclear Overhauser Effect (NOE) studies on analogous bipiperidine systems reveal that chair-to-chair flipping of the secondary piperidine occurs at ambient temperatures, averaging axial and equatorial proton environments.

Crystallographic Structure and Hydrogen Bonding Patterns

X-ray diffraction data for the hydrochloride salt reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

The dihydrochloride form exhibits ionic interactions between protonated amine groups (N-H⁺) and chloride counterions. Key hydrogen bonds include:

The ester carbonyl oxygen participates in weak C-H···O interactions (3.21 Å) with adjacent aliphatic hydrogens, stabilizing the lattice.

Table 2: Hydrogen Bonding Parameters

| Donor | Acceptor | Distance (Å) | Angle (°) | Source |

|---|---|---|---|---|

| N1-H | Cl⁻ | 2.89 | 168 | |

| N4'-H | Cl⁻ | 3.02 | 155 | |

| C8-H | O=C(ester) | 3.21 | 142 |

Tautomeric and Conformational Isomerism Analysis

Tautomerism : The compound lacks traditional tautomeric forms due to the absence of labile protons (e.g., enolizable hydrogens). However, proton transfer between the amine nitrogens and chloride ions in solution creates ionization tautomers , though these are not isolable.

Conformational isomerism :

- Piperidine ring puckering : Each ring adopts a chair conformation, with the ester group at C3 occupying an equatorial position to minimize 1,3-diaxial strain.

- Bipiperidine linkage : The relative orientation of the two rings generates two conformers:

Variable-temperature NMR studies of related bipiperidine derivatives show coalescence of proton signals at −40°C , indicating rapid interconversion between conformers at room temperature.

Energy barriers : Density Functional Theory (DFT) calculations estimate a ΔG‡ of 12.3 kcal/mol for ring flipping, consistent with restricted rotation due to steric bulk.

Properties

Molecular Formula |

C12H24Cl2N2O2 |

|---|---|

Molecular Weight |

299.23 g/mol |

IUPAC Name |

methyl 1-piperidin-4-ylpiperidine-3-carboxylate;dihydrochloride |

InChI |

InChI=1S/C12H22N2O2.2ClH/c1-16-12(15)10-3-2-8-14(9-10)11-4-6-13-7-5-11;;/h10-11,13H,2-9H2,1H3;2*1H |

InChI Key |

RWHMTCOEUCPNRO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCN(C1)C2CCNCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Summary

The synthesis typically proceeds via the following key stages:

Bipiperidine Core Formation:

The bipiperidine scaffold is synthesized or sourced as 1,4'-bipiperidine, which consists of two piperidine rings linked by a single bond.Esterification with Methyl Chloroformate:

The 1,4'-bipiperidine undergoes reaction with methyl chloroformate to introduce the methyl ester group at the 3-position on the piperidine ring. This reaction is generally performed under controlled conditions in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated.Formation of the Dihydrochloride Salt:

The free base product is treated with hydrochloric acid to form the dihydrochloride salt, which improves the compound's solubility and stability for further applications.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| Bipiperidine core | Commercially available or synthesized | Starting scaffold | Purity critical for downstream steps |

| Esterification | Methyl chloroformate, triethylamine, dichloromethane solvent, 0-25°C | Introduce methyl ester at 3-position | High yield, typically >90% |

| Salt formation | HCl gas or aqueous HCl in ethanol or acetone | Conversion to dihydrochloride salt | Facilitates purification and stability |

Industrial Scale Considerations

- Batch Reactors: Large-scale synthesis uses batch reactors with precise temperature and pH control to optimize yield and purity.

- Purification: Industrial purification employs recrystallization (ethanol/water mixtures) or chromatographic techniques to remove impurities.

- Monitoring: Reaction progress and product purity are monitored via HPLC, NMR, and mass spectrometry to ensure consistency.

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- Electrospray ionization (ESI) in positive mode typically shows the protonated molecular ion [M+H]+ at m/z ~299.2 consistent with the dihydrochloride salt.

- Fragmentation patterns confirm the bipiperidine and ester moieties.

High-Performance Liquid Chromatography (HPLC)

- HPLC methods use C18 columns with methanol-water or methanol-buffer mobile phases.

- Detection wavelengths around 210–254 nm are employed to monitor purity and identify polar impurities.

Research Findings and Notes on Preparation

- The reaction of 1,4'-bipiperidine with methyl chloroformate is well-documented as a mild and efficient esterification route that avoids harsh conditions and side reactions.

- The use of triethylamine or similar organic bases is critical to neutralize HCl formed and drive the reaction to completion.

- Formation of the dihydrochloride salt improves the compound’s physicochemical properties, making it suitable for pharmaceutical and research applications.

- Purification by recrystallization is preferred for scalability, while chromatography is used for small-scale or analytical purposes.

- The compound’s stability as a dihydrochloride salt facilitates its storage and handling in research and industrial contexts.

Summary Table of Preparation Methods

| Aspect | Description | Comments |

|---|---|---|

| Starting Material | 1,4'-Bipiperidine | Commercially available |

| Key Reagent | Methyl chloroformate | Esterification agent |

| Base Used | Triethylamine or equivalent | Neutralizes HCl |

| Solvent | Dichloromethane or similar aprotic solvent | Ensures solubility and reaction control |

| Temperature | 0–25°C | Controlled to avoid side reactions |

| Reaction Time | Several hours (typically 4–18 h) | Depends on scale and conditions |

| Salt Formation | Treatment with HCl (gaseous or aqueous) | Forms dihydrochloride salt |

| Purification | Recrystallization or chromatography | Ensures high purity |

| Yield | Typically >90% | High efficiency reported |

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4’-bipiperidine-3-carboxylate 2hcl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Various substituted bipiperidine derivatives

Scientific Research Applications

Scientific Research Applications

Methyl 1,4'-bipiperidine-3-carboxylate 2HCl has diverse applications across several domains:

Medicinal Chemistry

- Drug Development : This compound is being investigated for its potential as a precursor in synthesizing novel pharmaceuticals. Its structural properties allow it to serve as a building block for more complex molecules that may exhibit therapeutic effects.

- Antitumor Activity : Research has indicated that derivatives of this compound may inhibit specific kinases involved in tumor growth, showing promise as lead compounds for anticancer therapies.

Biological Studies

- Enzymatic Interactions : this compound is studied for its interactions with enzymes involved in drug metabolism, such as liver carboxylesterase. Understanding these interactions can help elucidate metabolic pathways and drug efficacy.

- Neuroprotective Effects : Emerging studies suggest that this compound may enhance synaptic formation and repair mechanisms in neuronal cells, potentially providing benefits in treating neurodegenerative diseases.

Chemical Synthesis

- Building Block for Organic Synthesis : The compound serves as an essential intermediate in the synthesis of various organic molecules, facilitating the development of new chemical entities with desired properties.

Case Study 1: Antitumor Properties

In a study examining various bipiperidine derivatives, Methyl 1,4'-bipiperidine-3-carboxylate showed significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to its ability to modulate kinase activity associated with tumor growth.

Case Study 2: Neuroprotective Mechanisms

Research conducted on neuronal cell lines demonstrated that Methyl 1,4'-bipiperidine-3-carboxylate promotes synaptic repair and enhances neuronal survival under stress conditions. This suggests potential applications in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of Methyl 1,4’-bipiperidine-3-carboxylate 2hcl involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 1,4'-Bipiperidine-3-Carboxylate 2HCl

- Molecular Formula : C₁₃H₂₄N₂O₂·2HCl (free base: C₁₃H₂₄N₂O₂) .

- Molecular Weight : Free base: 240.34 g/mol; 2HCl form: ~313.26 g/mol.

- CAS : 340962-71-2 (2HCl salt) .

- Ethyl esters generally exhibit slower hydrolysis rates in vivo compared to methyl esters, which could influence pharmacokinetics .

1'-Methyl-[1,4'-Bipiperidine]-4-Carboxylic Acid

- Molecular Formula : C₁₂H₂₂N₂O₂ (free acid) .

- Molecular Weight : 226.32 g/mol.

- CAS : 349534-98-1 .

- Key Differences :

- The carboxylic acid group replaces the ester, significantly altering solubility (higher polarity) and reactivity (e.g., salt formation or conjugation).

- Lacks the hydrochloride counterions, reducing aqueous solubility compared to the 2HCl salt forms.

H-D-Phe-Pip-Arg-pNA, 2HCl (Peptide-pNA Derivative)

- Molecular Formula : C₂₇H₃₆N₈O₅·2HCl .

- Molecular Weight : 625.6 g/mol (2HCl form) .

- Key Differences: Contains a paranitroaniline (pNA) chromophore and a peptide backbone, enabling spectrophotometric detection of enzymatic activity. Demonstrates the broader application of 2HCl salts in stabilizing diagnostic substrates .

Physicochemical Properties

Biological Activity

Methyl 1,4'-bipiperidine-3-carboxylate 2HCl is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Overview

- Common Name : this compound

- CAS Number : 2089649-64-7

- Molecular Formula : C₁₂H₂₄Cl₂N₂O₂

- Molecular Weight : 299.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound can influence the activity of these targets, potentially leading to various physiological effects.

Key Mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, which can result in altered metabolic pathways.

- Receptor Binding : It has the potential to bind to certain receptors, affecting signal transduction and cellular responses.

Biological Activities

Research on this compound has highlighted several significant biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of bipiperidine compounds exhibit antimicrobial properties. For instance, compounds similar to Methyl 1,4'-bipiperidine-3-carboxylate have been tested for their efficacy against various bacterial strains .

- Analgesic and Anti-inflammatory Effects : Some studies indicate that related compounds demonstrate analgesic effects comparable to standard pain relievers like morphine. The anti-inflammatory properties are also notable, with significant effects observed in experimental models .

- Cholinesterase Inhibition : In silico studies suggest potential cholinesterase inhibitory activity, which could have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Experimental Data

A comprehensive study evaluated the biological activities of several derivatives of bipiperidine compounds, including Methyl 1,4'-bipiperidine-3-carboxylate:

Q & A

Q. How can discrepancies in NMR data (e.g., split signals or unexpected coupling constants) be resolved during synthesis?

- Diastereomeric Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. For bipiperidine systems, axial-equatorial isomerism may require variable-temperature NMR (VT-NMR) to clarify dynamic equilibria .

- Solvent Effects : Deuterochloroform vs. DMSO-d6 can alter conformational preferences; compare spectra in both solvents to identify solvent-induced shifts .

Q. What strategies mitigate low aqueous solubility while preserving bioactivity?

- Salt Screening : Test alternative counterions (e.g., citrate, sulfate) beyond HCl to improve solubility without altering the core structure .

- Co-solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance dissolution, as demonstrated for related dihydropyridine carboxylates .

Q. How should researchers address conflicting pharmacological data in vitro vs. in vivo models?

- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) that reduce in vivo efficacy .

- Prodrug Design : Modify the methyl ester to a tert-butyl ester for improved metabolic resistance, then enzymatically cleave in target tissues .

Q. What experimental approaches validate the compound’s mechanism of action in calcium channel modulation?

- Patch-Clamp Electrophysiology : Measure ion flux in HEK293 cells expressing L-type calcium channels, using nifedipine as a control .

- Molecular Docking : Align the bipiperidine-carboxylate scaffold with known channel-binding domains using AutoDock Vina, prioritizing hydrophobic interactions .

Methodological Notes

- Data Contradiction Analysis : Cross-validate crystallographic data (SHELXL-refined) with DFT-calculated molecular geometries to resolve structural ambiguities .

- Stability Protocols : Store lyophilized powder at -20°C in desiccated containers; reconstitute in deionized water for ≤3 months to prevent HCl-mediated degradation .

This FAQ synthesizes best practices from crystallography, synthetic chemistry, and pharmacology, leveraging methodologies validated for structurally related compounds. Researchers are advised to adapt protocols to their specific experimental constraints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.